Lipophilicity (LogP) Comparison: 5-[(2-Chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol vs. 4-Chlorophenoxy and N-4 Allyl Analogs
The target compound (CAS 861408-36-8) has a calculated LogP of 2.64, which is 0.31 log units higher than the 4-chlorophenoxy analog (CAS 424798-45-8, LogP = 2.34) that lacks the 5-methyl group on the phenoxy ring, and 0.65 log units lower than the N-4 allyl analog (CAS 590353-81-4, LogP = 3.29) that replaces the N-4 methyl with an allyl group . A ΔLogP of 0.31–0.65 corresponds to an approximately 2- to 4.5-fold difference in partition coefficient, which is sufficient to alter membrane permeability predictions and HPLC retention times in screening workflows.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.64 |
| Comparator Or Baseline | Comparator 1: CAS 424798-45-8, LogP = 2.34; Comparator 2: CAS 590353-81-4, LogP = 3.29 |
| Quantified Difference | ΔLogP = +0.31 vs. 4-Cl analog; ΔLogP = −0.65 vs. N-4 allyl analog |
| Conditions | Calculated LogP values from Chemsrc database (XLogP3 algorithm) |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific protein binding; a LogP difference of >0.3 log units can translate into measurably different cellular uptake and off-target binding profiles, making analog substitution without re-validation a source of assay variability.
